molecular formula C10H13ClO B8029733 1-Chloro-3-methyl-5-(propan-2-yloxy)benzene

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene

Cat. No.: B8029733
M. Wt: 184.66 g/mol
InChI Key: HSYUBHNOSSWSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene is a compound that belongs to the class of chlorobenzenes. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound’s unique chemical structure and properties make it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-4-nitrobenzene with isopropanol under basic conditions to form the corresponding ether. This intermediate is then subjected to chlorination using copper(I) chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-chloro-3-methyl-5-(propan-2-yloxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-methyl-5-(propan-2-yloxy)benzene
  • 1-Chloro-3-methyl-4-(propan-2-yloxy)benzene
  • 1-Chloro-3-methyl-5-(ethoxy)benzene

Uniqueness

1-Chloro-3-methyl-5-(propan-2-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in scientific research .

Properties

IUPAC Name

1-chloro-3-methyl-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUBHNOSSWSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.